REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:16]=[CH:15][C:8]([N:9]([CH2:12][CH2:13][OH:14])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:17])C(C)=O.C(O)(C)C.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>>[S:22]([OH:26])([OH:25])(=[O:24])=[O:23].[NH2:1][C:5]1[CH:16]=[CH:15][C:8]([N:9]([CH2:12][CH2:13][OH:14])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:17] |f:3.4|
|
Name
|
4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=C(N(CC)CCO)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
30g
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was reacted for 5 hours at 80° to 100° C
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
CUSTOM
|
Details
|
Crystals separated out
|
Type
|
FILTRATION
|
Details
|
which were then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.NC1=C(C=C(N(CC)CCO)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |